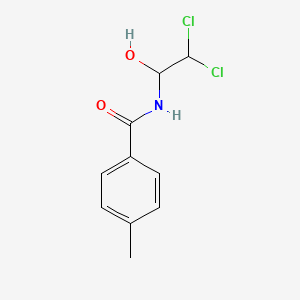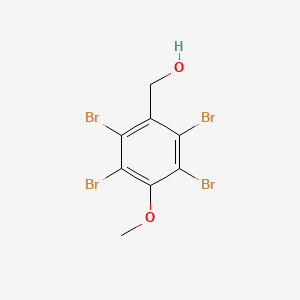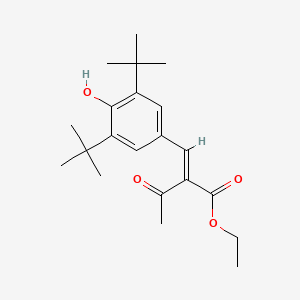
Di-tert-hexyl disulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-hexyl disulphide is an organic compound with the molecular formula C12H26S2. It is a type of disulphide, which means it contains a bond between two sulfur atoms. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-hexyl disulphide can be synthesized through the oxidative coupling of thiols. One common method involves the use of oxidizing agents such as hydrogen peroxide (H2O2), iodine (I2), or dimethyl sulfoxide (DMSO) to facilitate the coupling of thiols to form disulphides . The reaction typically requires controlled conditions to avoid over-oxidation and the formation of unwanted by-products.
Industrial Production Methods
In industrial settings, this compound is often produced using metal-catalyzed reactions. Nickel(II) complexes, for example, can catalyze the cross-coupling of nonactivated alkyl bromides with di-tert-butyl disulphide as the sulfonating agent . This method allows for the efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-hexyl disulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to thiols.
Substitution: The disulphide bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulphides depending on the nucleophile used.
Applications De Recherche Scientifique
Di-tert-hexyl disulphide has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of di-tert-hexyl disulphide involves the formation and cleavage of disulphide bonds. In biological systems, disulphide bonds play a crucial role in the folding and stabilization of proteins . The compound can interact with thiol groups in proteins, leading to the formation of disulphide bridges that stabilize the protein structure. This mechanism is also relevant in its antioxidant activity, where it can trap free radicals and prevent oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl disulphide: Similar in structure but with tert-butyl groups instead of tert-hexyl groups.
Di-tert-dodecyl disulphide: Contains longer alkyl chains compared to di-tert-hexyl disulphide.
Di-tert-octyl disulphide: Another similar compound with different alkyl chain lengths.
Uniqueness
This compound is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This makes it suitable for specific applications where other disulphides may not be as effective .
Propriétés
Numéro CAS |
94247-12-8 |
|---|---|
Formule moléculaire |
C12H26S2 |
Poids moléculaire |
234.5 g/mol |
Nom IUPAC |
2-methyl-2-(2-methylpentan-2-yldisulfanyl)pentane |
InChI |
InChI=1S/C12H26S2/c1-7-9-11(3,4)13-14-12(5,6)10-8-2/h7-10H2,1-6H3 |
Clé InChI |
LFRBEBAWOFBWRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)SSC(C)(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966312.png)


![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966326.png)
![7-benzyl-8-[(2,3-dihydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11966327.png)

![N-[1-(1H-benzimidazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11966337.png)
![3-{(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11966340.png)


![1-((Phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11966350.png)
![diethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966356.png)


